molecular formula C22H20N2O2S B2997123 1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326848-63-8

1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号: B2997123
CAS番号: 1326848-63-8
分子量: 376.47
InChIキー: FPJYMDMFSVVBGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a thieno[3,2-d]pyrimidine-2,4-dione derivative characterized by a 2,5-dimethylbenzyl group at position 1 and a 3-methylphenyl substituent at position 2. Its molecular formula is C₂₆H₂₁FN₂O₂S (based on a closely related analog in ), with a molecular weight of ~440.5 g/mol. The thieno-pyrimidine-dione core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting biological pathways, including antimicrobial and receptor-binding activities .

The compound is available as a screening agent (ChemDiv ID: C688-1523) and is synthesized via alkylation of the thieno-pyrimidine-dione core with substituted benzyl chlorides, a method validated in related derivatives .

特性

CAS番号

1326848-63-8

分子式

C22H20N2O2S

分子量

376.47

IUPAC名

1-[(2,5-dimethylphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20N2O2S/c1-14-5-4-6-18(12-14)24-21(25)20-19(9-10-27-20)23(22(24)26)13-17-11-15(2)7-8-16(17)3/h4-12H,13H2,1-3H3

InChIキー

FPJYMDMFSVVBGN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C)C

溶解性

not available

製品の起源

United States

生物活性

1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thienopyrimidine class. Its unique structural features, including a thieno[3,2-d]pyrimidine core and various aromatic substituents, suggest potential biological activities that warrant detailed investigation.

Structural Characteristics

The molecular formula of this compound is C22H20N2O2S, with a molecular weight of 376.47 g/mol. The compound's structure includes:

  • A thieno[3,2-d]pyrimidine core.
  • Aromatic substituents: 2,5-dimethylbenzyl and 3-methylphenyl groups.

This specific arrangement may influence its interaction with biological targets and contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of thienopyrimidine derivatives has been widely studied, particularly in relation to their anticancer and antiviral properties. The following sections summarize the key findings regarding the biological activity of 1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Antitumor Activity

Recent studies indicate that thienopyrimidine derivatives exhibit significant antitumor activity. For instance:

  • In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines. For example, compounds derived from similar structures showed IC50 values ranging from 0.55 μM to 1.68 μM against lymphoma cell lines such as SU-DHL-6 and K562 .
  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation. In particular, compounds targeting EGFR (epidermal growth factor receptor) exhibited potent inhibitory effects with IC50 values as low as 13 nM .

Antiviral Activity

Thienopyrimidine derivatives have also been explored for their antiviral properties:

  • Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication through interference with viral enzyme activity .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is heavily influenced by their structural features:

  • Substituent Effects : The presence of bulky substituents like dimethylbenzyl groups enhances lipophilicity and may improve binding affinity to biological targets.
  • Core Modifications : Variations in the thieno[3,2-d]pyrimidine core can lead to differing biological profiles. For instance, modifications in the side chains have been shown to enhance antitumor activity significantly .

Data Summary

The following table summarizes key findings related to the biological activity of thienopyrimidine derivatives:

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
Compound B1Thieno[3,2-d]pyrimidine derivativeEGFR inhibitor0.013
Compound 12eSubstituted thieno[3,2-d]pyrimidineAntitumor0.55 - 1.68
Compound A1Pyrido[2,3-d]pyrimidineAntiviralNot specified

Case Studies

  • EGFR Inhibition : In a study focusing on EGFR kinase inhibitors, compounds structurally similar to 1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione demonstrated significant inhibitory effects against EGFR mutations associated with lung cancer .
  • Antitumor Efficacy : Another study highlighted the antitumor efficacy of a related compound against various cancer cell lines with minimal toxicity observed in normal cells . This suggests the potential for selective targeting in therapeutic applications.

科学的研究の応用

1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound with potential applications in medicinal chemistry and material science. It has a molecular formula of C22H20N2O2S and a molecular weight of 376.47 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is a fusion of a thiophene and a pyrimidine ring. The presence of 2,5-dimethylbenzyl and 3-methylphenyl groups gives it unique properties.

Note: The search results contained contradictory information, as two different but similar molecules were returned. To avoid confusion, this article will focus on each molecule separately, according to the different search results.

Scientific Research Applications

  • Medicinal Chemistry The compound can be used in medicinal chemistry for its potential biological activities.
  • Material Science It also has use in material science due to its unique properties.

Scientific Research Applications

  • Chemistry It is used as a building block for synthesizing complex molecules.
  • Biology It is also investigated for its biological activity against various pathogens.
  • Medicine Explored as a potential antitubercular agent due to its activity against Mycobacterium tuberculosis.
  • Industry It has potential use in developing new pharmaceuticals and agrochemicals.

Biological Activities

3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has potential biological activities, particularly in medicinal chemistry. The compound may inhibit specific enzymes or pathways in target organisms, such as Mycobacterium tuberculosis, potentially leading to bacterial cell death.

Antimycobacterial Activity Significant activity against Mycobacterium tuberculosis and Mycobacterium bovis has been reported, with some derivatives showing efficacy at low micromolar concentrations.

Antitumor Properties Cytotoxicity has been demonstrated in non-small cell lung cancer.

Chemical Reactions

3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions:

  • Oxidation Using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like alkyl halides or aryl halides.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacy (IC50)
AntimycobacterialMycobacterium tuberculosisLow micromolar
AntitumorMDA-MB-231 (breast cancer)27.6 μM
CytotoxicityNon-small cell lung cancer cells43-87% inhibition

Case Study: Antitumor Activity

類似化合物との比較

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Key Activities Reference
Target Compound 1-(2,5-dimethylbenzyl), 3-(3-methylphenyl) C₂₆H₂₁FN₂O₂S Screening compound (potential α1D-adrenergic receptor ligand)
3-(2,4-Difluorophenyl) Analog 3-(2,4-difluorophenyl) C₁₂H₆F₂N₂O₂S Unknown (commercial availability noted)
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenyl Analog 5-methyl, 6-(thiazol), 3-phenyl C₁₇H₁₄N₄O₂S₂ Antimicrobial (Staphylococcus aureus MIC: 2 µg/mL; superior to Metronidazole)
3-(4-Fluorobenzyl) Analog 3-(4-fluorobenzyl) C₁₃H₉FN₂O₂S Unknown (structural analog for receptor studies)
3-(3,5-Dimethylphenyl) Analog 3-(3,5-dimethylphenyl) C₁₄H₁₂N₂O₂S Unspecified (high purity commercial product)

Key Findings

Antimicrobial Activity: Alkylation at position 1 (e.g., benzyl or substituted benzyl groups) generally reduces antimicrobial efficacy. For example, 5-methyl-6-(thiazol)-3-phenyl derivatives exhibit potent activity against S. aureus (MIC: 2 µg/mL), but adding a benzyl group at position 1 diminishes this effect .

Receptor Targeting: Thieno-pyrimidine-diones with hydrophobic substituents (e.g., 3-methylphenyl, 4-fluorobenzyl) are hypothesized to interact with adrenergic receptors (e.g., α1D-AR) due to structural similarities to known ligands .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis typically involves alkylation of a thieno[2,3-d]pyrimidine-2,4-dione core with substituted benzyl chlorides. For example, alkylation of position 1 is achieved using 2,5-dimethylbenzyl chloride in DMF with potassium carbonate as a base promoter. Cyclocondensation reactions (e.g., using 1,1’-carbonyldiimidazole) are employed to assemble the thieno-pyrimidine scaffold, followed by hydrolysis or functionalization of intermediates .

Q. How are structural and purity analyses performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and regioselectivity. High-performance liquid chromatography (HPLC) with a C18 column (100 × 4 mm) under a 25-minute gradient elution is used to assess purity. Mass spectrometry (MS) via electrospray ionization (ESI) confirms molecular weight and fragmentation patterns .

Q. What experimental protocols are used to evaluate its antimicrobial activity?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria are standard. Activity is compared to reference drugs like Metronidazole and Streptomycin. Assays involve broth microdilution methods under standardized CLSI guidelines, with data analyzed using statistical tools (e.g., ANOVA for significance testing) .

Advanced Research Questions

Q. How can substituent modifications at positions 1 and 3 influence biological activity and pharmacokinetics?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, fluoro) on the benzyl moiety enhance antimicrobial potency, while bulky substituents reduce solubility. Computational modeling (e.g., molecular docking with bacterial dihydrofolate reductase) predicts binding affinities. In vitro metabolic stability is assessed using liver microsome assays to optimize pharmacokinetic profiles .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, inoculum size) or structural impurities. Reproducibility requires strict adherence to synthetic protocols (e.g., column chromatography for intermediate purification). Cross-validation using orthogonal assays (e.g., time-kill kinetics vs. MIC) and meta-analysis of published data can resolve contradictions .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Methodological Answer : Reaction parameter screening (e.g., solvent polarity, temperature) using design of experiments (DoE) maximizes yield. For example, substituting DMF with acetonitrile reduces side reactions. Computational reaction path searches (e.g., quantum chemical calculations) identify energy barriers, while continuous flow reactors improve scalability and reduce waste .

Q. How can researchers mitigate hazards associated with intermediates like α-bromoacetyl derivatives?

  • Methodological Answer : Hazardous intermediates require in situ quenching (e.g., with thioacetamide in acetic acid) to avoid isolation. Process analytical technology (PAT) monitors reaction progress in real time. Safety protocols include using fume hoods and personal protective equipment (PPE) during handling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。